molecular formula C7H11NO B1362679 4-(Prop-2-yn-1-yl)morpholine CAS No. 5799-76-8

4-(Prop-2-yn-1-yl)morpholine

Cat. No.: B1362679
CAS No.: 5799-76-8
M. Wt: 125.17 g/mol
InChI Key: OKDZHAQIKCVKFE-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)morpholine is a heterocyclic organic compound with the molecular formula C7H11NO. It is characterized by a morpholine ring substituted with a prop-2-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Prop-2-yn-1-yl)morpholine can be synthesized through the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in methanol at 0°C for 4 hours, followed by filtration and evaporation to obtain the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of methanol as a solvent and potassium carbonate as a base are common in industrial organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-yn-1-yl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of saturated derivatives.

Common Reagents and Conditions:

    Substitution: Propargyl bromide and potassium carbonate in methanol.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

4-(Prop-2-yn-1-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)morpholine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-(2-Propyn-1-yl)morpholine
  • N-Prop-2-ynyl-morpholine
  • 1-(N-Morpholino)-2-propyne

Comparison: 4-(Prop-2-yn-1-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

4-prop-2-ynylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDZHAQIKCVKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902929
Record name NoName_3505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5799-76-8
Record name N-Propargylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5799-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To a solution of 7.3g of morpholine (84 mmol) in 80 mL of THF was slowly added 3-bromo-propyne (5.0 g, 42 mmol). A precipitate formed. The reaction was stirred at room temperature for 1 hour. The reaction mixture was then diluted with 300 mL of ethyl acetate (“EtOAc”), and washed sequentially with 2×200 mL water, and 1×100 mL brine. The organic layer was then dried over MgSO4, and concentrated to yield 4-prop-2-ynyl-morpholine as a light yellow liquid (yield. 50%).
Quantity
7.3 g
Type
reactant
Reaction Step One
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5 g
Type
reactant
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Quantity
80 mL
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solvent
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a mixture of cesium carbonate (1.6 g) and morpholine (0.437 ml) in acetone (10 ml) was added propargyl bromide (557 μl of 80% wt. in toluene) dropwise. The mixture was stirred at room temperature for 18 hours. The insoluble material was removed by filtration and the filtrate concentrated. The residue dissolved in ethyl acetate, washed with saturated NaHCO3 solution, dried (magnesium sulfate) and concentrated to yield 3-(4-morpholinyl)-1-propyne as a brown oil (494 mg); NMR Spectrum: (DMSOd6) 2.19 (t, 1H), 2.50 (m, 4H), 3.22 (d, 2H), 3.67 m, 4H).
Name
cesium carbonate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.437 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
557 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Preparation of example 246 from Intermediate 147(d) of Example 147 (300 mg, 0.794 mmol) was carried out in three steps in a manner similar to that described for the preparation of Example 233 except that 4-prop-2-ynyl-morpholine was used instead of dimethyl-prop-2-ynyl-amine in step 1. 4-Prop-2-ynyl-morpholine was prepared by refluxing 3-bromo-propyne, morpholine and K2CO3 in tetrahydrofuran for 1 hour. The title compound (34 mg, 0.073 mmol) was obtained as a yellow powder in 18% overall yield.
Name
Intermediate 147(d)
Quantity
300 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Morpholine (100 ml, 1.148 mol) was dissolved in MeOH (1 L) and cooled in ice under nitrogen, then potassium carbonate (120 g, 0.63 mol) and propargyl bromide (124 mL, 1.148 mol) were added while stirring in ice. Stirring without cooling was continued for 4 h. The white suspension was filtered through paper and the solids were washed with MeOH (100 ml) and the MeOH was carefully evaporated. The white precipitate was suspended in DCM (400 ml), filtered through paper, and carefully evaporated. Finally the oil was distilled at 60° C./16 mbar. One obtained 100 g (70%) of a colorless oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
124 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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